Cas no 821799-45-5 (Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-)
![Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis- structure](https://www.kuujia.com/scimg/cas/821799-45-5x500.png)
821799-45-5 structure
Product name:Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-
Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis-
- [5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene
- 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene
- DTXSID40838940
- 821799-45-5
-
- Inchi: InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2
- InChI Key: KUKNZWRFISQIFH-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F
Computed Properties
- Exact Mass: 290.12823503g/mol
- Monoisotopic Mass: 290.12823503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 0Ų
- XLogP3: 6.2
Benzene, 1,1'-[(2E)-3-(trifluoromethyl)-2-pentene-1,5-diyl]bis- Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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